1-Fluoro-2-(methoxymethyl)benzene
Overview
Description
1-Fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9FO It is a derivative of benzene, where a fluorine atom and a methoxymethyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(methoxymethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a fluorine atom using a fluorinating agent such as fluorine gas or a fluorine-containing compound.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-fluoro-2-(hydroxymethyl)benzene using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 1-Fluoro-2-(formylmethyl)benzene.
Reduction: 1-Fluoro-2-(hydroxymethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-(methoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(methoxymethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atom and methoxymethyl group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
1-Fluoro-2-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-methylbenzene: This compound has a methyl group instead of a methoxymethyl group, resulting in different chemical properties and reactivity.
1-Fluoro-2-methoxybenzene: This compound has a methoxy group instead of a methoxymethyl group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-fluoro-2-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQWUVKCIEIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438459 | |
Record name | 1-fluoro-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148760-23-0 | |
Record name | 1-fluoro-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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